molecular formula C10H15N3O2S B11824598 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine

Cat. No.: B11824598
M. Wt: 241.31 g/mol
InChI Key: LYBHJTKAANLLPM-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine is an organic compound with the molecular formula C10H15N3O2S It is a derivative of pyridine and piperidine, featuring a sulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with piperidine and a sulfonylating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group or pyridine ring.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both a sulfonyl group and an amine group, which confer distinct chemical reactivity and potential for biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C10H15N3O2S/c11-9-4-5-12-8-10(9)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)

InChI Key

LYBHJTKAANLLPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N

Origin of Product

United States

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